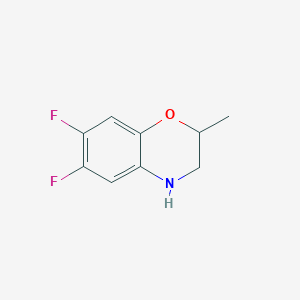

6,7-二氟-2-甲基-3,4-二氢-2H-1,4-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of dihydro-1,3,2H-benzoxazines. These compounds are known for their utility in various fields such as the production of functional polymers and optoelectronic materials. The presence of fluorine atoms in the structure is likely to influence its physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related benzoxazine compounds involves the Mannich reaction, which is a one-pot process using phenols, formaldehyde, and amines. For instance, a novel benzoxazine monomer was synthesized from p-cresol, paraformaldehyde, and furfurylamine, a bio-derived amine . Although the specific synthesis of 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to incorporate the difluoro and methyl groups at the appropriate positions on the benzoxazine ring.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is crucial for their properties and applications. For example, an X-ray crystallographic study of a related benzoxazine monomer revealed that the oxazine ring adopts a half-chair conformation to achieve planarity within the ring . This conformation is stabilized by various intermolecular interactions such as C–H···N, C–H···O, and C–H···π interactions. These findings suggest that the molecular structure of 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine would also exhibit specific conformational characteristics that could be analyzed using similar techniques.

Chemical Reactions Analysis

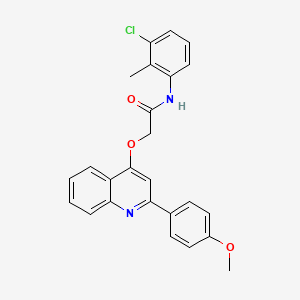

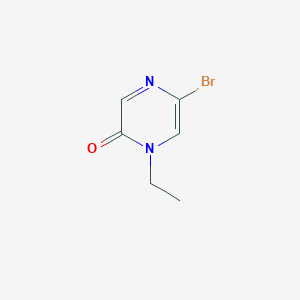

Benzoxazine compounds can undergo nucleophilic substitution reactions, as demonstrated by the synthesis of pyrimidine conjugates containing a benzoxazine fragment . The reaction involved the substitution of chlorine in chloropyrimidines, indicating that the benzoxazine ring can serve as a versatile scaffold for the development of various derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The significant intermolecular interactions within the crystal structure of a related benzoxazine compound suggest that similar interactions could be present in 6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, affecting its solubility, melting point, and stability . Additionally, the presence of fluorine atoms is known to impact the acidity, lipophilicity, and metabolic stability of organic compounds, which would be relevant for the physical and chemical properties of this benzoxazine derivative.

科学研究应用

抗病毒活性

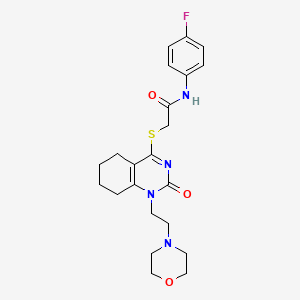

6,7-二氟-2-甲基-3,4-二氢-2H-1,4-苯并恶嗪已显示出显着的抗病毒特性。例如,与该化合物的新型嘌呤缀合物已证明对甲型流感 (H1N1) 病毒具有中等活性。此外,这些嘌呤衍生物的抗流感活性和细胞毒性受连接片段长度的影响 (Krasnov 等人,2021 年)。另一项研究合成了与该化合物结合的嘌呤,发现它们对单纯疱疹病毒 1 型(包括阿昔洛韦耐药菌株)具有活性 (Vozdvizhenskaya 等人,2021 年)。

晶体学和分子结构

已经对 7,8-二氟-3-甲基-2,3-二氢-4H-[1,4]苯并恶嗪的外消旋体和 (S)-对映体的晶体结构进行了研究,突出了其正交晶系和外消旋体中极性 NH…O 基团的相互作用 (Slepukhin 等人,2011 年)。

合成和化学性质

各种研究都集中在 6,7-二氟-2-甲基-3,4-二氢-2H-1,4-苯并恶嗪的衍生物和类似物的合成上。这包括合成新的稠合和螺 1,4-苯并恶嗪衍生物,扩大了该化合物的化学多功能性和潜在应用 (Moustafa, 2005)。此外,还探索了该化合物外消旋和氟代类似物的立体选择性酰化作用,揭示了空间位阻对化学反应的影响 (Vakarov 等人,2018 年)。

酶促合成

涉及该化合物的酶促合成已导致产生具有抗疱疹病毒活性的核糖和脱氧核糖核苷,包括阿昔洛韦耐药株。这说明该化合物在新型抗病毒剂开发中的潜力 (Eletskaya 等人,2019 年)。

安全和危害

The safety information for “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRZBWDGLUNUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC(=C(C=C2O1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)